4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine
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Overview
Description
4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, a phenyl group at the 6-position, and a thiophene ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with benzamidine hydrochloride in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrothiophenes.
Scientific Research Applications
4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is investigated for its use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a tool for studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-chloro-6-phenyl-2-(furan-2-yl)pyrimidine: Similar structure but with a furan ring instead of a thiophene ring.
4-chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: 4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1155152-85-4 |
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Molecular Formula |
C14H9ClN2S |
Molecular Weight |
272.8 |
Purity |
95 |
Origin of Product |
United States |
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